
Du-86
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Du-86 is a small molecule drug initially developed by Kyowa Kirin Co., Ltd. It is known for its role as a DNA inhibitor, DNA alkylating agent, and DNA synthesis inhibitor. The compound has been primarily investigated for its potential in treating neoplasms and precancerous conditions .
Vorbereitungsmethoden
The synthesis of Du-86 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the use of poly(ethylene glycol) (PEG) and dipeptide linkers such as L-alanyl-L-valine (Ala-Val). These linkers are used to conjugate the active segment of this compound to tumor-specific antibodies . The reaction conditions typically involve enzymatic cleavage, which ensures the release of the active compound at the tumor site .
Analyse Chemischer Reaktionen
Du-86 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the enzymatic cleavage of the PEG-dipeptide linker releases the active segment of this compound .
Wissenschaftliche Forschungsanwendungen
Du-86 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying DNA inhibitors and alkylating agents.
Biology: this compound is used in research to understand the mechanisms of DNA damage and repair.
Vergleich Mit ähnlichen Verbindungen
Du-86 is part of a class of compounds known as duocarmycin derivatives. Similar compounds include:
KW-2189: Another duocarmycin derivative with similar DNA alkylating properties.
CC-1065: Known for its potent DNA-binding and alkylating activities.
Compared to these compounds, this compound has shown unique properties in terms of its tumor-specific activation and reduced toxicity to normal cells .
Eigenschaften
Molekularformel |
C26H25N3O7 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
methyl (1R,12S)-4-methyl-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-3-carboxylate |
InChI |
InChI=1S/C26H25N3O7/c1-11-18(25(32)36-5)19-21(27-11)15(30)8-17-26(19)9-13(26)10-29(17)24(31)14-6-12-7-16(33-2)22(34-3)23(35-4)20(12)28-14/h6-8,13,27-28H,9-10H2,1-5H3/t13-,26+/m1/s1 |
InChI-Schlüssel |
YTGSKSUJQQNWRS-SRGMZFCMSA-N |
Isomerische SMILES |
CC1=C(C2=C(N1)C(=O)C=C3[C@@]24C[C@@H]4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC |
Kanonische SMILES |
CC1=C(C2=C(N1)C(=O)C=C3C24CC4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC |
Synonyme |
DU 86 DU-86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


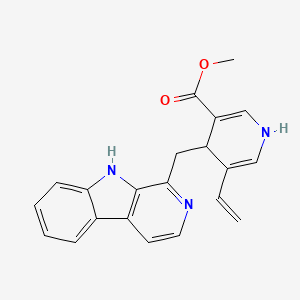
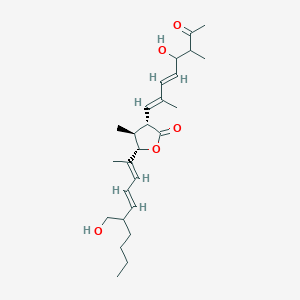

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide](/img/structure/B1244573.png)
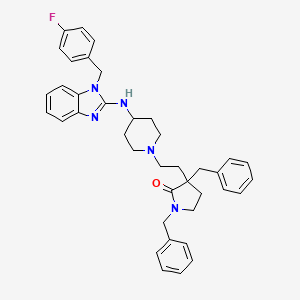
![(5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione](/img/structure/B1244576.png)

![3,5,6-trichloro-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridin-2-amine](/img/structure/B1244579.png)
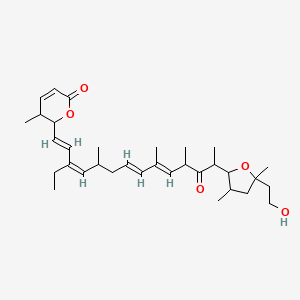
![N2-[(1S,2R)-2-aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethylpurine-2,6-diamine](/img/structure/B1244585.png)
![4-[5-(2,4-Difluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1244586.png)
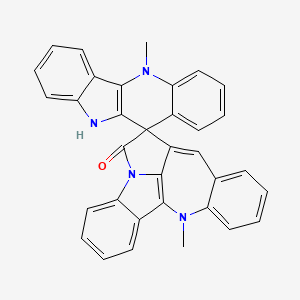
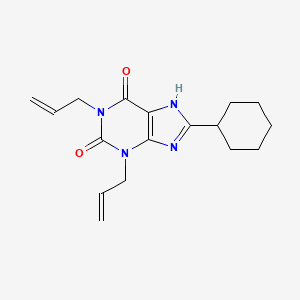
![Diethyl 6-benzyl-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate](/img/structure/B1244590.png)
